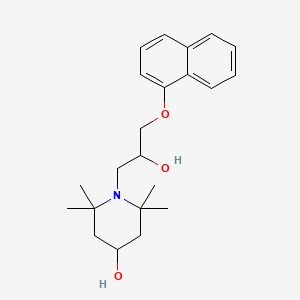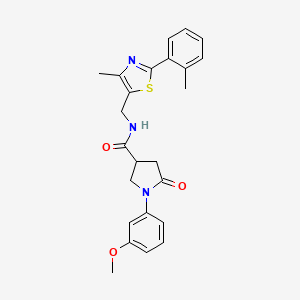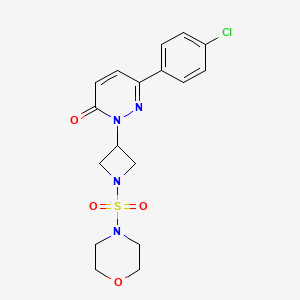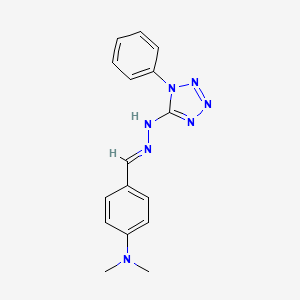
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HNPA-TAM or J147, and it has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further research. In
科学研究应用
HNPA-TAM or J147 has been shown to have a range of potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-aging effects. In animal studies, this compound has been shown to improve memory and learning, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings suggest that HNPA-TAM or J147 may have significant clinical applications in the future.
作用机制
The exact mechanism of action of HNPA-TAM or J147 is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to increase the production of ATP, reduce oxidative stress, and activate the Nrf2 pathway, which is involved in cellular defense mechanisms. Additionally, HNPA-TAM or J147 has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
生化和生理效应
HNPA-TAM or J147 has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further research. This compound has been shown to increase mitochondrial function, reduce inflammation, and improve cognitive function. Additionally, HNPA-TAM or J147 has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
One of the main advantages of using HNPA-TAM or J147 in lab experiments is its potential therapeutic applications. This compound has been shown to have a range of beneficial effects, including neuroprotection, cognitive enhancement, and anti-aging effects. Additionally, the synthesis method has been optimized to produce high yields of pure HNPA-TAM or J147, which is important for scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are many potential future directions for research on HNPA-TAM or J147. One area of focus could be on the development of new therapeutic applications for this compound. Additionally, research could be conducted to further understand the mechanism of action and identify new pathways that are affected by HNPA-TAM or J147. Finally, more studies could be conducted to determine the safety and efficacy of this compound in human clinical trials. Overall, HNPA-TAM or J147 is a promising compound that has the potential to have significant clinical applications in the future.
合成方法
The synthesis of HNPA-TAM or J147 involves a multi-step process that starts with the reaction of 2-naphthol with 3-chloropropylamine to form 2-(3-chloropropyl)naphthalene-1-ol. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the final product. The synthesis method has been optimized to produce high yields of pure HNPA-TAM or J147, which is important for scientific research applications.
属性
IUPAC Name |
1-(2-hydroxy-3-naphthalen-1-yloxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-21(2)12-17(24)13-22(3,4)23(21)14-18(25)15-26-20-11-7-9-16-8-5-6-10-19(16)20/h5-11,17-18,24-25H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKDLLCZOGHFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=CC=CC3=CC=CC=C32)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)
![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)
![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)
